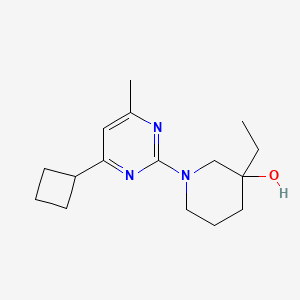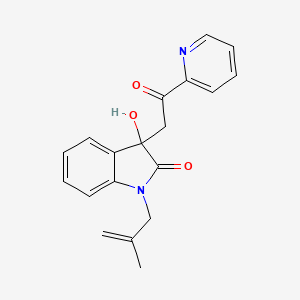![molecular formula C16H24ClN3O4S B5349245 N-[2-(4-chlorophenoxy)ethyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5349245.png)
N-[2-(4-chlorophenoxy)ethyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-chlorophenoxy)ethyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide, also known as CSP-1103, is a chemical compound with potential applications in scientific research. This compound is a piperidine-based amide that has been synthesized using various methods. CSP-1103 has been studied for its mechanism of action and its physiological effects, which have shown promising results in various research applications.
Mécanisme D'action
The mechanism of action of N-[2-(4-chlorophenoxy)ethyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide involves the inhibition of certain enzymes, such as cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS). These enzymes are involved in the inflammatory response and pain signaling pathways. By inhibiting these enzymes, this compound can reduce inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to improve cognitive function and reduce anxiety in animal models of Alzheimer's disease. Additionally, this compound has been shown to modulate the immune response and inhibit tumor growth in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(4-chlorophenoxy)ethyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. It also has a low toxicity and can be administered orally or intravenously. However, there are also limitations to its use. This compound has a short half-life and may require frequent dosing. It may also have off-target effects on other enzymes and pathways, which may complicate data interpretation.
Orientations Futures
There are several future directions for research involving N-[2-(4-chlorophenoxy)ethyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide. One potential application is in the treatment of chronic pain and inflammation. It may also have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, further research is needed to fully understand its effects on the immune system and its potential use in cancer research.
Méthodes De Synthèse
The synthesis of N-[2-(4-chlorophenoxy)ethyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide involves the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol. This intermediate is then reacted with piperidine and chlorosulfonyl isocyanate to form the desired product, this compound. This method has been optimized and modified for various research applications.
Applications De Recherche Scientifique
N-[2-(4-chlorophenoxy)ethyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory and analgesic effects, as well as potential applications in the treatment of various neurological disorders. It has also been studied for its effects on the immune system and its potential use in cancer research.
Propriétés
IUPAC Name |
N-[2-(4-chlorophenoxy)ethyl]-1-(dimethylsulfamoyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O4S/c1-19(2)25(22,23)20-10-7-13(8-11-20)16(21)18-9-12-24-15-5-3-14(17)4-6-15/h3-6,13H,7-12H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OABXZVJZCZNBJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)C(=O)NCCOC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5349174.png)

![3-[(4-ethylpiperazin-1-yl)carbonyl]-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine](/img/structure/B5349184.png)
![1-propyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol](/img/structure/B5349197.png)
![N-[1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethyl]-3-methyl-2-furamide](/img/structure/B5349199.png)

![2-(5-carboxy-2-methoxybenzyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5349217.png)

![1-[4-(4-chlorophenyl)butanoyl]-N,N-dimethyl-4-azepanamine](/img/structure/B5349238.png)
![2-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1H-benzimidazole](/img/structure/B5349253.png)
![N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5349262.png)
![diethyl 5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}isophthalate](/img/structure/B5349270.png)
![ethyl 4-({[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5349272.png)
![4-{[(2-methyl-3-nitrophenyl)amino]carbonyl}phenyl acetate](/img/structure/B5349279.png)